3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with carbon disulfide followed by cyclization can yield triazole rings.
Introduction of the allylthio group: This step involves the substitution of a suitable leaving group with an allylthio group. Common reagents for this reaction include allylthiol and a base such as sodium hydride.
Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylthio group or to modify the triazole ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: Due to its biological activities, 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of various drugs. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:
3-(methylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine: This compound has a methylthio group instead of an allylthio group, which may result in different chemical and biological properties.
3-(allylthio)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine: The position of the chlorine atom on the phenyl ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
3-(allylthio)-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine: The substitution of chlorine with fluorine can lead to changes in the compound’s electronic properties and biological activity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-2-7-17-11-15-14-10(16(11)13)8-5-3-4-6-9(8)12/h2-6H,1,7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNOFPSFGSFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1N)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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